molecular formula C11H10ClN3 B12958566 1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride

1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride

Katalognummer: B12958566
Molekulargewicht: 219.67 g/mol
InChI-Schlüssel: NPTVIRJRFWFEGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride is a heterocyclic compound that contains both naphthalene and imidazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of naphthalene derivatives with imidazole precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H10ClN3

Molekulargewicht

219.67 g/mol

IUPAC-Name

1H-benzo[f]benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C11H9N3.ClH/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11;/h1-6H,(H3,12,13,14);1H

InChI-Schlüssel

NPTVIRJRFWFEGD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.